

Check Availability & Pricing

# Technical Support Center: SR-18292 Dosage and Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR-18292 |           |
| Cat. No.:            | B610970  | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **SR-18292**, a selective inhibitor of PGC- $1\alpha$ , in mouse models. The following FAQs, troubleshooting guides, and protocols are designed to address common questions regarding dose adjustments for different mouse strains and experimental setups.

# Frequently Asked Questions (FAQs) Q1: What is the mechanism of action for SR-18292?

**SR-18292** is a small molecule inhibitor of Peroxisome proliferator-activated receptor-gamma coactivator- $1\alpha$  (PGC- $1\alpha$ ).[1] Its primary mechanism involves increasing the acetylation of PGC- $1\alpha$ , a key regulator of energy metabolism.[1][2] Specifically, **SR-18292** enhances the interaction between PGC- $1\alpha$  and the acetyltransferase GCN5.[2][3] This increased acetylation suppresses the transcriptional activity of PGC- $1\alpha$ , leading to a decrease in the expression of gluconeogenic genes, such as Pck1 (encoding PEPCK), in the liver.[2][3] The ultimate result is a reduction in hepatic glucose production (HGP), which helps ameliorate hyperglycemia in diabetic models.[2][4]

Recent studies also indicate that **SR-18292** can inhibit hepatic glucose production by increasing the oxidation of lactate and glucose.[5] This is achieved by increasing the acetylation of phosphoenolpyruvate carboxykinase 1 (PCK1), which reverses its typical gluconeogenic function and instead favors the synthesis of oxaloacetate from phosphoenolpyruvate.[5]





Click to download full resolution via product page

Caption: Mechanism of SR-18292 in suppressing hepatic glucose production.

## Q2: What is a typical starting dose for SR-18292 in mice?

Based on published literature, a frequently used and effective dose is 45 mg/kg, administered via intraperitoneal (I.P.) injection.[2][3] This dosage has been validated in several mouse models of type 2 diabetes, including diet-induced obese (DIO) mice and genetically diabetic Lepob/ob mice, where it has been shown to reduce fasting blood glucose and improve insulin sensitivity.[2] The compound has also been evaluated in mouse models of sickle cell disease and multiple myeloma.[6][7]

Table 1: Summary of Published SR-18292 Dosing Regimens in Mice



| Mouse<br>Model                   | Strain<br>Backgroun<br>d | Dose<br>(mg/kg) | Route         | Dosing<br>Schedule                                                                   | Key<br>Outcome                                                                        |
|----------------------------------|--------------------------|-----------------|---------------|--------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Diet-Induced<br>Obesity<br>(T2D) | C57BL/6J<br>(presumed)   | 45 mg/kg        | I.P.          | Daily for 3<br>days, plus<br>one dose on<br>Day 4 prior to<br>measurement<br>.[2][3] | Reduced fasting blood glucose; inhibited gluconeogeni c gene expression. [2][3]       |
| Genetic<br>Obesity<br>(T2D)      | Lepob/ob                 | 45 mg/kg        | I.P.          | Chronic<br>treatment for<br>14 days.[2]                                              | Enhanced<br>glucose<br>tolerance.[2]                                                  |
| Multiple<br>Myeloma              | NOD/SCID                 | Not specified   | I.P.          | Not specified                                                                        | Potently inhibited tumor growth at a well- tolerated dose.[7]                         |
| Sickle Cell<br>Disease           | Not specified            | Not specified   | Not specified | Not specified                                                                        | Boosted fetal<br>hemoglobin<br>(HbF)<br>production;<br>reduced<br>organ<br>damage.[6] |

# Q3: How do I adjust the SR-18292 dose for a new or different mouse strain?

Direct dose conversion between mouse strains is not recommended due to significant variations in genetics, metabolism, and drug disposition.[8] There is no universal formula; the optimal dose for a new strain must be determined empirically.[9] Factors such as the specific



disease model, the animal's metabolic rate, and potential differences in drug target expression can all influence efficacy.

The process for dose adjustment should be systematic, starting with a known effective dose from a similar model and adjusting based on pilot data from the new strain.



Click to download full resolution via product page

Caption: Logical workflow for adjusting SR-18292 dosage for a new mouse strain.

## **Troubleshooting Guide**

# Q4: I am using the 45 mg/kg dose in my mouse strain but not observing the expected effect. What should I do?

If the standard dose of **SR-18292** is not producing the desired outcome, follow these troubleshooting steps to identify the potential cause.



- Verify Compound Formulation and Administration:
  - Solubility: Ensure SR-18292 is fully dissolved. The recommended vehicle is a solution of 10% DMSO, 10% Tween 80, and 80% PBS.[2]
  - Vehicle Preparation: Prepare the vehicle fresh and vortex thoroughly before adding the compound.
  - Injection Technique: Confirm proper intraperitoneal (I.P.) administration technique to ensure the full dose reaches the peritoneal cavity for absorption.
- Conduct a Dose-Response Study:
  - The 45 mg/kg dose may be suboptimal for your specific strain or model.
  - Perform a pilot study using a range of doses (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg)
     in a small cohort of animals (n=3-5 per group) to determine the dose-response
     relationship.[9]
- Assess Target Engagement:
  - Confirm that SR-18292 is hitting its intended target in your model.
  - Measure the expression of downstream PGC-1α target genes, such as Pck1 or G6pc, in liver tissue via qRT-PCR. A significant reduction in the expression of these genes in treated animals compared to vehicle controls indicates successful target engagement.
- Consider Pharmacokinetics (PK):
  - Pharmacokinetic properties can differ between mouse strains, affecting drug exposure. If possible, measure the concentration of SR-18292 in plasma at various time points after administration to assess its bioavailability and half-life in your specific strain.





Click to download full resolution via product page

Caption: A systematic workflow for troubleshooting SR-18292 in vivo experiments.

## **Experimental Protocols**



## Protocol 1: Preparation and Administration of SR-18292 for In Vivo Studies

This protocol is based on methodologies reported in primary literature for studies in diabetic mice.[2]

#### Materials:

- SR-18292 powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween 80 (Polysorbate 80)
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Sterile microcentrifuge tubes
- Insulin syringes (or equivalent for I.P. injection)

#### Procedure:

- Prepare the Vehicle Solution:
  - In a sterile tube, combine the components in the following ratio: 10% DMSO, 10% Tween 80, and 80% PBS.
  - $\circ~$  For example, to make 1 mL of vehicle, mix 100  $\mu L$  of DMSO, 100  $\mu L$  of Tween 80, and 800  $\mu L$  of PBS.
  - Vortex thoroughly until the solution is homogeneous.
- Prepare the SR-18292 Dosing Solution:
  - Calculate the total amount of SR-18292 needed for your experiment.
  - Weigh the SR-18292 powder and add it to the prepared vehicle to achieve the desired final concentration. A typical concentration is between 6-12 mg/mL to facilitate



manageable injection volumes.[2]

- Example Calculation for a 10 mg/mL solution: Dissolve 10 mg of SR-18292 in 1 mL of vehicle.
- Vortex or sonicate until the compound is completely dissolved. Warm slightly if necessary.
- Dose Administration:
  - Weigh each mouse immediately before injection to calculate the precise volume needed.
  - Example Calculation for a 45 mg/kg dose using a 10 mg/mL solution:
    - Mouse weight: 30 g (0.03 kg)
    - Dose needed: 45 mg/kg \* 0.03 kg = 1.35 mg
    - Volume to inject: 1.35 mg / 10 mg/mL = 0.135 mL (135 μL)
  - Administer the calculated volume via intraperitoneal (I.P.) injection. Ensure the injection volume does not exceed recommended limits (typically <300 μL per mouse).[3]</li>

## Protocol 2: Pilot Dose-Response Study for a New Mouse Strain

This protocol provides a general framework for determining the efficacious and tolerable dose of **SR-18292** in a mouse strain for which dosing has not been established.

Objective: To identify the optimal dose of **SR-18292** that produces a significant biological effect on a key pharmacodynamic marker without causing adverse effects.

#### Procedure:

- Animal Grouping:
  - Randomly assign animals to different treatment groups (n=3-5 mice per group).[9]



- Include a vehicle control group and at least three dose levels of SR-18292 (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
- Drug Administration:
  - Prepare the SR-18292 dosing solutions and vehicle as described in Protocol 1.
  - Administer the assigned dose to each mouse daily (or as required by the experimental design) for a set period (e.g., 4-7 days).
- Monitoring:
  - Monitor the mice daily for any signs of toxicity, including:
    - Body weight loss (>15% is a common endpoint).
    - Changes in behavior (lethargy, agitation).
    - Changes in posture or appearance (piloerection).
  - Record all observations carefully.
- Endpoint Analysis:
  - At the end of the treatment period, collect samples to measure the primary pharmacodynamic (PD) endpoint.
  - For an anti-diabetic study, this would typically be fasting blood glucose.
  - For target engagement confirmation, collect liver tissue to analyze the mRNA expression of Pck1 and G6pc.
- Data Interpretation:
  - Plot the PD response (e.g., % reduction in blood glucose) against the **SR-18292** dose.
  - Analyze toxicity data (e.g., body weight change).



 Select the lowest dose that provides a maximal or near-maximal therapeutic effect without inducing significant adverse effects for use in future, larger-scale experiments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Chemical Inhibition of PGC-1α Gluconeogenic Activity Ameliorates Type 2
  Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecules targeting selective PCK1 and PGC-1α lysine acetylation cause antidiabetic action through increased lactate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sicklecellanemianews.com [sicklecellanemianews.com]
- 7. SR18292 exerts potent antitumor effects in multiple myeloma via inhibition of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 23 Responses to Drugs [informatics.jax.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: SR-18292 Dosage and Administration in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610970#adjusting-sr-18292-dose-for-different-mouse-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com